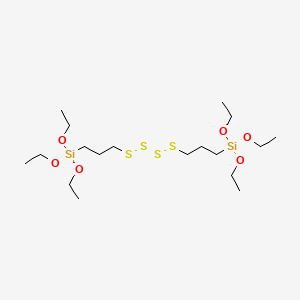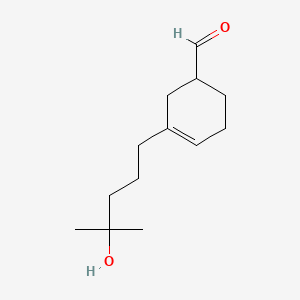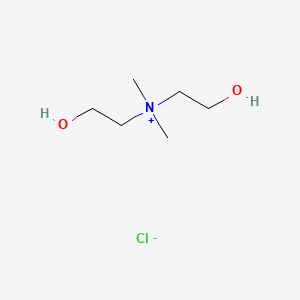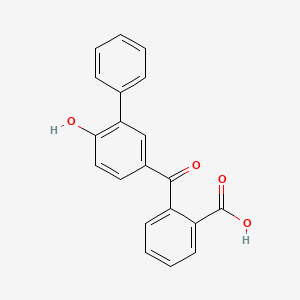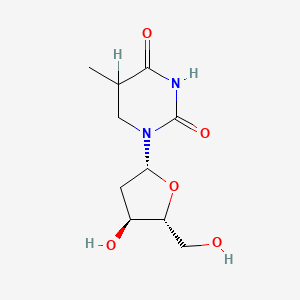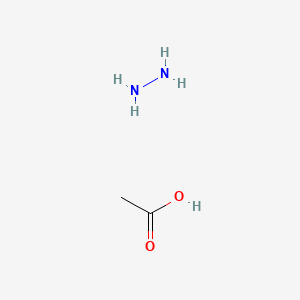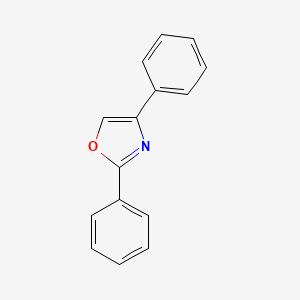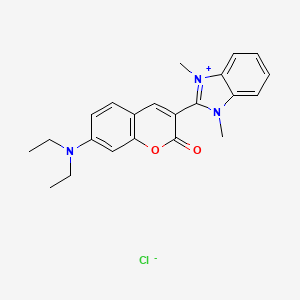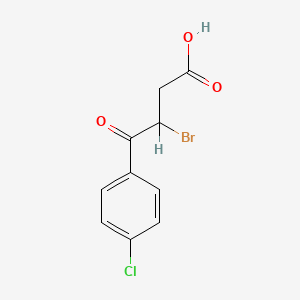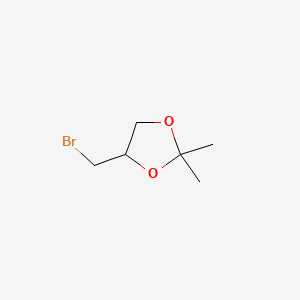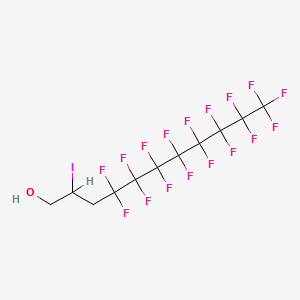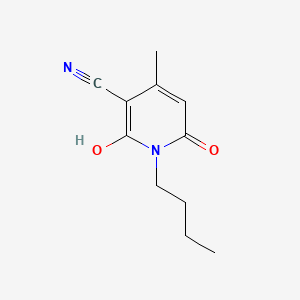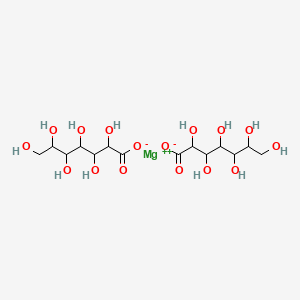
magnesium;2,3,4,5,6,7-hexahydroxyheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
magnesium;2,3,4,5,6,7-hexahydroxyheptanoate is a coordination compound where magnesium is complexed with two molecules of D-glycero-D-ido-heptonate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2,3,4,5,6,7-hexahydroxyheptanoate typically involves the reaction of magnesium salts with D-glycero-D-ido-heptonate under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors where magnesium salts are reacted with D-glycero-D-ido-heptonate. The process includes steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
magnesium;2,3,4,5,6,7-hexahydroxyheptanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of magnesium.
Reduction: Reduction reactions can also occur, leading to the formation of reduced magnesium complexes.
Substitution: The ligand (D-glycero-D-ido-heptonate) can be substituted with other ligands under certain conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation states of magnesium, while substitution reactions may result in the formation of new magnesium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
magnesium;2,3,4,5,6,7-hexahydroxyheptanoate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: Studied for its potential role in biological systems, including its interaction with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Used in industrial processes, including the production of other chemical compounds and materials.
Wirkmechanismus
The mechanism of action of magnesium;2,3,4,5,6,7-hexahydroxyheptanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to magnesium;2,3,4,5,6,7-hexahydroxyheptanoate include other magnesium complexes with different ligands, such as:
- Magnesium, bis(D-gluconato)-
- Magnesium, bis(D-lactato)-
- Magnesium, bis(D-mannuronato)-
Eigenschaften
CAS-Nummer |
68475-44-5 |
|---|---|
Molekularformel |
C14H26MgO16 |
Molekulargewicht |
474.65 g/mol |
IUPAC-Name |
magnesium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate |
InChI |
InChI=1S/2C7H14O8.Mg/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2/t2*2-,3-,4+,5-,6-;/m11./s1 |
InChI-Schlüssel |
MMSNUIOBUPTENW-XBQZYUPDSA-L |
SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Mg+2] |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Mg+2] |
Kanonische SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Mg+2] |
Key on ui other cas no. |
68475-44-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Disodium 3,3'-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate)](/img/structure/B1329935.png)
